Prenderol

説明

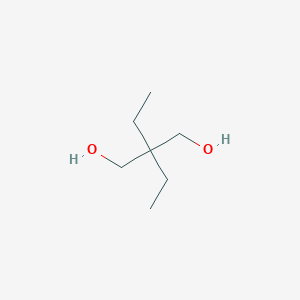

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-diethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVCFZPJAHWYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150923 | |

| Record name | Prenderol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-76-4 | |

| Record name | 2,2-Diethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenderol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenderol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prenderol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prenderol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethylpropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENDEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40PF8120T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,2 Diethyl 1,3 Propanediol

Established Reaction Pathways

Crossed Cannizzaro Reactions from Aldehydic Precursors

Aldol (B89426) Condensation: An aldehyde, such as 2-ethylbutanal, undergoes an aldol reaction with formaldehyde (B43269).

Crossed Cannizzaro Reaction: The intermediate from the aldol condensation then undergoes a crossed Cannizzaro reaction with additional formaldehyde to yield 2,2-Diethyl-1,3-propanediol. google.com

This method is advantageous for its use of readily available starting materials.

Transesterification Processes under Controlled Conditions

Transesterification is another established method for synthesizing 2,2-Diethyl-1,3-propanediol and its derivatives. chembk.com This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst. For the synthesis of the diol itself, a suitable ester precursor would be reacted with an alcohol under conditions that favor the formation of the desired diol. More commonly, transesterification is employed to create esters of 2,2-Diethyl-1,3-propanediol, which are valuable as solvents and plasticizers. google.com For instance, the diol can be reacted with alkyl esters, such as methyl formate (B1220265) or ethyl acetate, to produce the corresponding mono- or diesters. google.com The use of a strong acid cation exchanger, like Dowex 50W x 2, can serve as the catalyst for this transformation. google.com

Alternative Synthetic Approaches and Reaction Mechanism Elucidation

Beyond the primary methods, other synthetic strategies have been explored. These include the reduction of corresponding diesters or diacids. smolecule.com Hydrogenation is another viable, though less detailed in readily available literature, method for producing high-purity 2,2-Diethyl-1,3-propanediol from suitable precursors. smolecule.com The reaction mechanisms for these syntheses are well-understood, with the Cannizzaro reaction proceeding through a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl group. iitk.ac.in

| Synthetic Method | Precursors | Key Conditions | Primary Product |

| Crossed Cannizzaro Reaction | Aldehydes (e.g., 2-ethylbutanal), Formaldehyde | Strong Base | 2,2-Diethyl-1,3-propanediol |

| Transesterification | Ester, Alcohol | Acid or Base Catalyst | Esters of 2,2-Diethyl-1,3-propanediol |

| Reduction | Diesters, Diacids | Reducing Agents | 2,2-Diethyl-1,3-propanediol |

| Hydrogenation | Unsaturated Precursors | Catalyst, Hydrogen Gas | 2,2-Diethyl-1,3-propanediol |

Derivatization Strategies for Advanced Materials and Intermediates

The two hydroxyl groups of 2,2-Diethyl-1,3-propanediol provide reactive sites for a wide range of chemical modifications, leading to the synthesis of valuable derivatives for various applications.

Synthesis of Carbamate (B1207046) Derivatives for Pharmaceutical and Material Applications

The synthesis of carbamate derivatives of 2,2-Diethyl-1,3-propanediol has been a significant area of research, particularly due to the pharmacological activity of related compounds like meprobamate. lookchem.com Carbamates are typically synthesized by reacting the diol with isocyanates or by a multi-step process involving phosgenation followed by amination. lookchem.comontosight.ai For example, 1,3-Propanediol (B51772), 2,2-diethyl-, bis(aminocarbamate) is synthesized by reacting 2,2-Diethyl-1,3-propanediol with a carbamate or isocyanate in the presence of a catalyst. ontosight.ai These carbamate derivatives have been investigated for their potential in pharmaceutical applications. ontosight.aiacs.org Another example is the preparation of 2,2-Diethyl-3-(3,4,5-trimethoxybenzoyloxy)propyl carbamate from the corresponding 3,4,5-trimethoxybenzoate (B1228286) ester of 2,2-diethyl-1,3-propanediol. semanticscholar.orgevitachem.com

Functionalization for Polymeric Building Blocks

2,2-Diethyl-1,3-propanediol serves as a crucial monomer in the synthesis of various polymers, including polyesters and polycarbonates. Its di-functional nature allows it to be incorporated into polymer chains through esterification or transesterification reactions. google.comontosight.ai For instance, it can be polymerized with dicarboxylic acids or their esters to form polyesters. These polymers find use in coatings, resins, and as plasticizers. biosynth.com The diol can also be used in the production of polycarbonates through reaction with compounds like diethyl carbonate. ontosight.ai Furthermore, the hydroxyl groups can initiate the polymerization of other monomers, such as isocyanates and epoxides. smolecule.com The ability to functionalize 2,2-Diethyl-1,3-propanediol and then polymerize it allows for the creation of polymers with tailored properties.

| Derivative Class | Synthetic Reagents | Key Intermediates | Potential Applications |

| Carbamates | Isocyanates, Phosgene and Amines | Isocyanate adducts, Chloroformates | Pharmaceuticals, Advanced Materials |

| Polyesters | Dicarboxylic acids, Diesters | -- | Coatings, Resins, Plasticizers |

| Polycarbonates | Diethyl carbonate, Phosgene derivatives | -- | Engineering Plastics |

Preparation of Organometallic and Organoboron Derivatives for Catalysis

The structure of 2,2-Diethyl-1,3-propanediol is well-suited for the synthesis of ligands and cyclic compounds used in catalysis. Its two hydroxyl groups can readily react with metallic and boron centers to form stable derivatives, which can act as catalysts or key catalytic intermediates.

Organoboron Derivatives:

2,2-Diethyl-1,3-propanediol reacts with boronic acids or their derivatives to form six-membered cyclic boronic esters, known as 1,3,2-dioxaborinanes. wiley-vch.dewiley-vch.de These reactions are typically driven by the removal of water, often through azeotropic distillation. A specific diboronic ester has been prepared by reacting 2,2-diethyl-1,3-propanediol with tetrahydroxydiboron. google.com This synthesis is notable for proceeding in high yield without the need for an acid catalyst. google.com

The resulting boronic esters can serve multiple functions. They can act as protecting groups for the diol functionality or, more importantly, the dioxaborinane ring can be part of a larger catalytic structure. wiley-vch.de Chiral borinic acids, for instance, have been effectively used in the enantioselective desymmetrization of prochiral 2,2-disubstituted-1,3-propanediols. acs.orgdicp.ac.cn This process allows for the creation of chiral diols with a quaternary stereocenter, which are valuable building blocks in asymmetric synthesis. acs.orgnih.gov The general principle involves the formation of a transient diastereomeric boronate ester complex, which differentiates the two enantiotopic hydroxyl groups. dicp.ac.cn

| Derivative Type | Reactants | Key Features of Synthesis | Application in Catalysis |

| Diboronic Ester | 2,2-Diethyl-1,3-propanediol, Tetrahydroxydiboron | Near quantitative yield, no acid catalyst required. google.com | Precursor for further boron-based reagents. |

| Chiral Boronic Esters | 2,2-Disubstituted-1,3-Propanediols, Chiral Borinic Acid | Enantioselective desymmetrization. acs.orgdicp.ac.cn | Provides access to chiral diols with quaternary stereocenters. acs.orgnih.gov |

Organometallic Derivatives:

In organometallic chemistry, 1,3-diols like 2,2-Diethyl-1,3-propanediol can serve as precursors to ligands for transition metal catalysts. Ruthenium complexes, in particular, have been widely studied for their catalytic activity in reactions involving diols, such as dehydrogenation, amination, and the formation of heterocycles. pkusz.edu.cnacs.orgqub.ac.uk For example, ruthenium complexes modified with phosphine (B1218219) ligands can catalyze the coupling of diols with various nucleophiles. qub.ac.uk

While direct synthesis of a catalyst from 2,2-Diethyl-1,3-propanediol is a specialized area, the diol can be incorporated into ligand structures. A notable example is the use of bis(phospholano)alkane ligands with cobalt-ruthenium catalysts for the one-step synthesis of 1,3-propanediol from ethylene (B1197577) oxide and syngas, highlighting the role of sophisticated ligands in achieving high selectivity and yield. google.com The principles of these catalytic systems, which often involve the diol or its derivatives interacting with the metal center, are applicable to 2,2-Diethyl-1,3-propanediol for creating specialized catalysts.

| Catalyst Metal | Ligand/Precursor Principle | Relevant Catalytic Reaction |

| Ruthenium (Ru) | Diol acts as a substrate or part of a ligand structure. pkusz.edu.cnqub.ac.uk | Dehydrogenative coupling, amination, heterocycle synthesis. acs.orgqub.ac.uk |

| Cobalt/Ruthenium (Co/Ru) | Bimetallic system with specialized phosphine ligands. google.com | Hydroformylation/hydrogenation for diol synthesis. google.com |

| Copper (Cu) | Used in enantioselective mono-benzoylation of 2,2-disubstituted 1,3-propanediols. nih.gov | Desymmetrization of prochiral diols. nih.gov |

Generation of Epoxy Precursors from Diol Structures

The conversion of a 1,3-diol, such as 2,2-Diethyl-1,3-propanediol, into an epoxy precursor (a compound containing an oxirane ring) is not a direct transformation due to the three-carbon separation between the hydroxyl groups. An intramolecular Williamson ether synthesis, the typical method for forming ethers, would preferentially form a four-membered oxetane (B1205548) ring rather than a strained three-membered oxirane. Therefore, generating an epoxy precursor from this diol necessitates a multi-step synthetic sequence.

A plausible strategy involves transforming the 1,3-diol into a 1,2-halohydrin or a 2,3-unsaturated alcohol, which are direct precursors to epoxides.

Pathway via a Halohydrin Intermediate:

Selective Protection: One of the primary hydroxyl groups is selectively protected, for example, as a silyl (B83357) ether or benzyl (B1604629) ether.

Conversion to a Leaving Group: The remaining free hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

Nucleophilic Substitution: The leaving group is displaced by a halide ion (e.g., chloride or bromide) to form a halo-alcohol derivative (after deprotection).

Epoxidation: Treatment of the resulting 1,2-halohydrin with a base would induce intramolecular cyclization to form the epoxide.

Pathway via an Unsaturated Intermediate:

Oxidation: One of the hydroxyl groups is oxidized to an aldehyde.

Wittig Reaction (or similar): The aldehyde is converted into an alkene, for instance, through a Wittig reaction, to generate an unsaturated alcohol (an allylic alcohol).

Epoxidation: The double bond of the allylic alcohol is then epoxidized using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or through a Sharpless asymmetric epoxidation to yield a chiral epoxy alcohol. researchgate.net

These multi-step approaches are general synthetic strategies. The conversion of vicinal diols (1,2-diols) to epoxides is a more common and direct process, often achieved under mild conditions using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (Mitsunobu reaction conditions). researchgate.net The generation of epoxides from biomass-derived polyols like glycerol (B35011) has also been extensively studied, often involving intermediates like glycidol. unibo.itrsc.org These established methods for related compounds provide a framework for the potential, albeit complex, synthesis of epoxy precursors from 2,2-Diethyl-1,3-propanediol.

Chemical Reactivity and Transformation Pathways of 2,2 Diethyl 1,3 Propanediol

Fundamental Reactivity of Hydroxyl Groups

The chemical behavior of 2,2-diethyl-1,3-propanediol is primarily dictated by its two primary hydroxyl (-OH) groups. These functional groups are the sites of most chemical reactions, making the compound a versatile intermediate in organic synthesis. Like other diols, its reactivity involves processes such as esterification, etherification, and oxidation.

Acid-Catalyzed Reactions and Condensation Processes

The hydroxyl groups of 2,2-diethyl-1,3-propanediol can readily participate in acid-catalyzed reactions. In the presence of inorganic or carboxylic acids, it undergoes esterification to form the corresponding esters, with the concurrent elimination of water noaa.gov. This reaction is a typical condensation process where two molecules combine, resulting in the formation of a larger molecule and a small byproduct like water.

For example, the reaction with a carboxylic acid (R-COOH) would yield a monoester or a diester, depending on the stoichiometry of the reactants. Such reactions are fundamental in the synthesis of polyesters and other polymers where 2,2-diethyl-1,3-propanediol can act as a monomer. The hydroxyl groups can also react with aldehydes and ketones under acidic conditions to form cyclic acetals and ketals, respectively, which can serve as protecting groups in multi-step syntheses.

Reactions with Alkali Metals and Salt Formation

Similar to other alcohols, 2,2-diethyl-1,3-propanediol exhibits acidic properties at its hydroxyl groups and can react with active metals like alkali metals (e.g., sodium) noaa.govbiosynth.com. This reaction leads to the formation of sodium salts, known as alkoxides, and the liberation of hydrogen gas biosynth.com. The reaction with sodium would produce sodium 2,2-diethyl-3-hydroxypropoxide or disodium (B8443419) 2,2-diethylpropane-1,3-diolate. These alkoxides are strong bases and can be used as reagents in various organic syntheses. The general reactivity profile indicates that diols like 2,2-diethyl-1,3-propanediol may generate flammable and potentially toxic gases when combined with alkali metals, nitrides, and other strong reducing agents noaa.gov.

Biocatalytic Transformations and Bioremediation Studies

The symmetrical and achiral structure of 2,2-diethyl-1,3-propanediol makes it an interesting substrate for biocatalytic transformations, where enzymes can selectively modify one of the two identical functional groups. This desymmetrization is a powerful tool for producing chiral molecules, which are valuable as pharmaceutical intermediates and building blocks for functional polymers tandfonline.com.

Asymmetric Oxidation to Chiral Hydroxyalkanoic Acids by Microbial Strains

Several studies have demonstrated the capability of microbial strains to perform asymmetric oxidation on 1,3-propanediols. A notable example involves the strain Rhodococcus sp. 2N, which was isolated from soil samples through an enrichment culture that used 2,2-diethyl-1,3-propanediol (DEPD) as the sole carbon source tandfonline.com. This indicates the bacterium's ability to utilize DEPD for its growth and metabolic processes.

When Rhodococcus sp. 2N was cultured, it was found to oxidize DEPD, converting one of the hydroxymethyl groups into a carboxyl group tandfonline.com. This biotransformation yields 3-hydroxy-2,2-diethylpropanoic acid. The process is asymmetric, meaning the enzyme system of the microorganism can distinguish between the two prochiral hydroxymethyl groups, leading to the potential formation of chiral products from achiral substrates. The highest oxidative activity was observed when 0.3% (w/v) of DEPD was added to the culture medium as an inducer tandfonline.com.

Investigation of Enzymatic Pathways and Stereoselectivity

The enzymatic pathway for the microbial oxidation of 1,3-propanediols generally involves a two-step process. First, an alcohol dehydrogenase (ADH) oxidizes one of the primary alcohol groups to an aldehyde intermediate. Subsequently, an aldehyde dehydrogenase (ALDH) further oxidizes the aldehyde to a carboxylic acid rsc.org. Nuclear magnetic resonance (NMR) analyses of the reaction products from DEPD by Rhodococcus sp. 2N confirmed that only one of the hydroxymethyl groups is converted to a carboxy group through these two oxidation steps tandfonline.com.

The stereoselectivity of these enzymatic reactions is a key area of investigation. While the oxidation of DEPD itself was the focus of the initial screening, detailed stereoselectivity studies were performed on a related compound, 2-ethyl-2-methyl-1,3-propanediol (B1362487) (EMPD). The Rhodococcus sp. 2N strain demonstrated (R)-selective oxidation of EMPD, producing (R)-2-(hydroxymethyl)-2-methylbutanoic acid with an enantiomeric excess (ee) of 65% tandfonline.com. This suggests that the enzymatic system of this bacterium has a stereochemical preference. Other bacteria, such as Acetobacter pasteurianus and Pseudomonas putida, have also been shown to perform asymmetric oxidation on other 2-substituted-1,3-propanediols, yielding either the (S) or (R) enantiomers of the corresponding 2-hydroxymethylalkanoic acids with high optical purity tandfonline.comnih.gov.

Below is a table summarizing the findings for the biotransformation of a related propanediol (B1597323) by Rhodococcus sp. 2N.

| Parameter | Value |

| Substrate | 2-ethyl-2-methyl-1,3-propanediol (EMPD) |

| Microbial Strain | Rhodococcus sp. 2N |

| Product | 2-(hydroxymethyl)-2-methylbutanoic acid |

| Molar Conversion Yield | 47% |

| Enantiomeric Excess (ee) | 65% (R) |

| Reaction Time | 72 hours |

| Final Product Concentration | 28 mM (4.1 g/L) |

| Data sourced from Orita et al., 2019. tandfonline.com |

Microbial Metabolism and Degradation Kinetics

The ability of Rhodococcus sp. 2N to use 2,2-diethyl-1,3-propanediol as its only source of carbon and energy highlights its metabolic pathway for degrading this compound tandfonline.com. The initial step in this catabolic pathway is the oxidation of the diol as described above. The resulting 3-hydroxy-2,2-diethylpropanoic acid can then be further metabolized by the cell to support growth.

The degradation kinetics are influenced by substrate concentration. For Rhodococcus sp. 2N, the oxidative activity was highly induced by the presence of 0.3% (w/v) DEPD. However, concentrations exceeding 0.4% (w/v) led to a decrease in oxidation activity, suggesting potential substrate inhibition at higher concentrations tandfonline.com. This phenomenon, where higher substrate levels lead to reduced enzyme activity, is common in biocatalytic processes rsc.org. The study also noted that the induction of oxidative activity was less pronounced with propanediols that had lower steric hindrance compared to DEPD, indicating a degree of substrate specificity in the enzymatic system tandfonline.com.

Oxidative and Reductive Chemistry of 2,2-Diethyl-1,3-propanediol

The chemical reactivity of 2,2-diethyl-1,3-propanediol is fundamentally dictated by the presence of its two primary hydroxyl (-OH) groups. These functional groups are the sites for both oxidative and reductive transformations, allowing for the conversion of this diol into a variety of other compounds. The steric hindrance imposed by the two ethyl groups at the C2 position plays a significant role in influencing the selectivity and outcome of these reactions.

Selective Oxidation of Hydroxyl Moieties

The oxidation of the primary hydroxyl groups in 2,2-diethyl-1,3-propanediol can theoretically yield the corresponding mono-aldehyde, dialdehyde, mono-carboxylic acid, or di-carboxylic acid. However, achieving high selectivity for any single product can be challenging due to the similar reactivity of the two hydroxyl groups and the potential for over-oxidation. The steric hindrance around the reaction centers influences the choice of oxidizing agent and reaction conditions.

While specific studies on the selective oxidation of 2,2-diethyl-1,3-propanediol are not extensively documented in publicly available literature, analogies can be drawn from the oxidation of structurally similar sterically hindered diols, such as neopentyl glycol (2,2-dimethyl-1,3-propanediol).

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions. For the formation of carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent are typically employed. More modern and selective methods often utilize catalytic systems, such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

For instance, the oxidation of terminal diols using oxoammonium salts like 4-acetamido-TEMPO+ BF4− has been systematically studied. rsc.org In the case of 1,3-propanediol (B51772), this method can lead to the formation of a monoaldehyde which then reacts with unreacted diol to form a cyclic acetal. rsc.org This suggests that controlling the stoichiometry of the oxidant is crucial for achieving selective mono-oxidation.

The kinetic studies on the oxidation of neopentyl glycol by ditelluratocuprate(III) in an alkaline medium indicate that the reaction order and rate are sensitive to the substrate and reaction conditions. researchgate.net Such findings underscore the importance of carefully tailoring oxidation protocols for sterically hindered diols like 2,2-diethyl-1,3-propanediol to achieve the desired oxidative products.

Table 1: Potential Oxidizing Agents for 2,2-Diethyl-1,3-propanediol and Their Expected Products

| Oxidizing Agent/System | Expected Primary Product(s) | Notes |

| Pyridinium Chlorochromate (PCC) | 2,2-Diethyl-3-hydroxypropanal | Selective for mono-aldehyde formation under controlled conditions. |

| Pyridinium Dichromate (PDC) | 2,2-Diethyl-3-hydroxypropanal | Similar to PCC, can afford the mono-aldehyde. |

| Swern Oxidation | 2,2-Diethyl-3-hydroxypropanal | Mild conditions, suitable for selective oxidation to the aldehyde. |

| TEMPO/NaOCl | 2,2-Diethyl-3-hydroxypropanoic acid | Can be selective for mono-carboxylic acid under specific conditions. |

| Potassium Permanganate (KMnO4) | 2,2-Diethylpropanedioic acid | Strong oxidant, likely to lead to the dicarboxylic acid. |

| Jones Reagent (CrO3/H2SO4) | 2,2-Diethylpropanedioic acid | Strong oxidant, typically results in the dicarboxylic acid. |

It is important to note that the yields and selectivity of these reactions would need to be empirically determined for 2,2-diethyl-1,3-propanediol.

Reduction Pathways for Diol Synthesis

The primary synthetic route to 2,2-diethyl-1,3-propanediol involves the reduction of a suitable precursor, typically a diester of 2,2-diethylmalonic acid, such as diethyl 2,2-diethylmalonate. This transformation requires a strong reducing agent capable of converting the ester functional groups into primary alcohols.

Lithium Aluminum Hydride (LiAlH4) Reduction:

A common and effective method for the reduction of esters to primary alcohols is the use of lithium aluminum hydride (LiAlH4). masterorganicchemistry.comic.ac.ukadichemistry.comchemistrysteps.comlibretexts.org This powerful reducing agent readily converts both ester groups of diethyl 2,2-diethylmalonate to the corresponding hydroxyl groups, yielding 2,2-diethyl-1,3-propanediol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the diol product. ic.ac.ukadichemistry.com

The general reaction is as follows:

C2H5OOC-C(CH2CH3)2-COOC2H5 + 4[H] --(LiAlH4/Ether)--> HOCH2-C(CH2CH3)2-CH2OH + 2C2H5OH

A typical laboratory procedure would involve the slow addition of a solution of diethyl 2,2-diethylmalonate in dry ether to a stirred suspension of LiAlH4 in the same solvent, often at reduced temperatures to control the exothermic reaction. After the addition is complete, the reaction mixture is typically refluxed to ensure complete reduction. The workup involves the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts, which can then be removed by filtration. The desired diol is then isolated from the filtrate.

Sodium Borohydride (B1222165) (NaBH4) Based Systems:

While sodium borohydride (NaBH4) itself is generally not reactive enough to reduce esters, its reactivity can be enhanced by the addition of certain reagents. For instance, a combination of NaBH4 and iodine (I2) or bromine (Br2) in an appropriate solvent like THF can generate diborane (B8814927) in situ, which is a potent reagent for the reduction of esters to alcohols. researchgate.net This method offers a milder alternative to LiAlH4.

Table 2: Comparison of Reduction Methods for the Synthesis of 2,2-Diethyl-1,3-propanediol

| Reducing Agent/System | Precursor | Solvent | Key Considerations |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl 2,2-diethylmalonate | Diethyl ether or THF | Highly reactive, requires anhydrous conditions and careful handling. ic.ac.ukadichemistry.com |

| Sodium Borohydride/Iodine (NaBH4/I2) | Diethyl 2,2-diethylmalonate | Tetrahydrofuran (THF) | Milder than LiAlH4, generates diborane in situ. |

| Sodium Borohydride/Bromine (NaBH4/Br2) | Diethyl 2,2-diethylmalonate | Tetrahydrofuran (THF) | An alternative to the NaBH4/I2 system. researchgate.net |

The choice of reduction pathway often depends on the desired scale of the reaction, the availability of reagents, and the sensitivity of other functional groups that might be present in more complex substrates. For the straightforward synthesis of 2,2-diethyl-1,3-propanediol from its corresponding diester, LiAlH4 remains a widely recognized and effective method.

Applications of 2,2 Diethyl 1,3 Propanediol in Advanced Materials Science

Role as a Monomer in Polymer Chemistry

As a diol, 2,2-Diethyl-1,3-propanediol serves as a crucial monomer in the synthesis of various polymers. Its two primary hydroxyl groups are reactive sites that allow it to be incorporated into polymer chains through step-growth polymerization.

Precursor in Polyester (B1180765) and Polyurethane Synthesis

2,2-Diethyl-1,3-propanediol is utilized as a monomer in the synthesis of both polyesters and polyurethanes. In polyester synthesis, it undergoes a polycondensation reaction with a dicarboxylic acid or its derivative. The reaction involves the formation of ester linkages with the elimination of a small molecule, typically water. The general reaction for the polyesterification is as follows:

n HOCH₂C(C₂H₅)₂CH₂OH + n HOOC-R-COOH → [-OCH₂C(C₂H₅)₂CH₂OOC-R-CO-]n + 2n H₂O

For polyurethane synthesis, 2,2-Diethyl-1,3-propanediol reacts with a diisocyanate in a polyaddition reaction. The hydroxyl groups of the diol react with the isocyanate groups to form urethane (B1682113) linkages in the polymer backbone. This reaction does not produce any byproducts. The general scheme for polyurethane formation is:

n HOCH₂C(C₂H₅)₂CH₂OH + n OCN-R'-NCO → [-OCH₂C(C₂H₅)₂CH₂OOCNH-R'-NHCO-]n

The structure of the resulting polymer can be tailored by the choice of the comonomer (dicarboxylic acid or diisocyanate). This versatility allows for the creation of a wide range of materials with specific properties.

Influence on Polymer Mechanical Properties and Durability

The inclusion of 2,2-Diethyl-1,3-propanediol in a polymer backbone has a significant impact on the material's mechanical properties and durability. The two ethyl groups attached to the quaternary carbon atom introduce steric hindrance and disrupt the packing of polymer chains. This disruption generally leads to a decrease in crystallinity and an increase in the amorphous content of the polymer.

The structural features of 2,2-Diethyl-1,3-propanediol contribute to the following properties in the resulting polymers:

Flexibility: The presence of the ethyl side groups increases the free volume within the polymer matrix, which enhances the flexibility of the material. In a study on polyester resins for coil coatings, replacing neopentyl glycol with the structurally similar 2-Butyl-2-Ethyl-1,3-Propanediol (BEPD) was found to increase the flexibility of the coatings semanticscholar.org.

Weather Resistance: The use of diols like BEPD in polyester resins has been shown to improve weather resistance, a critical factor for the durability of coatings exposed to outdoor conditions semanticscholar.org.

The following table summarizes the expected influence of incorporating 2,2-Diethyl-1,3-propanediol into polymer chains based on studies of structurally similar diols.

| Property | Influence of 2,2-Diethyl-1,3-propanediol Incorporation | Rationale |

| Crystallinity | Decreased | The ethyl side groups disrupt the regular packing of polymer chains. |

| Flexibility | Increased | The bulky side groups increase the free volume within the polymer matrix. |

| Hardness | Maintained or Increased | The rigid quaternary carbon center and steric hindrance can contribute to surface hardness. |

| Durability | Increased | Improved resistance to weathering and chemicals due to the stable chemical structure. |

Design of Biodegradable Polymeric Systems

There is a growing interest in the development of biodegradable polymers to address environmental concerns. Aliphatic polyesters are a prominent class of biodegradable polymers. The ester linkages in their backbone are susceptible to hydrolysis, which can be facilitated by microbial enzymes.

2,2-Diethyl-1,3-propanediol can be used as a monomer in the synthesis of biodegradable aliphatic polyesters. By reacting it with aliphatic dicarboxylic acids such as succinic acid or adipic acid, it is possible to create polyesters with a high potential for biodegradation. Research on thermoplastic elastomers has shown that using branched diols like 2-methyl-1,3-propanediol (B1210203) can lead to the synthesis of biodegradable polymers. For instance, triblock copolymers of poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) have demonstrated relatively high biodegradability in seawater mdpi.com. The incorporation of the methyl-branched diol was noted to disturb the crystallization of the polymer, which can influence the rate of biodegradation mdpi.com.

The biodegradability of these polyesters can be attributed to:

Hydrolyzable Ester Bonds: The ester linkages in the polymer backbone can be cleaved by water, a process that can be catalyzed by acids, bases, or enzymes.

Amorphous Nature: The introduction of the ethyl side groups from 2,2-Diethyl-1,3-propanediol can lead to a more amorphous polymer structure, which can increase the accessibility of the ester bonds to water and enzymes, potentially accelerating biodegradation.

Development of Functional Additives and Lubricants

Beyond its role as a monomer, 2,2-Diethyl-1,3-propanediol is a key starting material for the synthesis of functional additives and high-performance lubricants.

Esterification for Synthetic Lubricating Fluids with Enhanced Stability

Synthetic esters are a significant class of lubricating fluids known for their excellent performance at high temperatures and good biodegradability. 2,2-Diethyl-1,3-propanediol can be esterified with monofunctional carboxylic acids to produce diester compounds that are suitable for use as synthetic lubricant base oils.

The esterification reaction is as follows:

HOCH₂C(C₂H₅)₂CH₂OH + 2 R-COOH → R-COOCH₂C(C₂H₅)₂CH₂OOC-R + 2 H₂O

The resulting diesters possess enhanced thermal and oxidative stability. This increased stability is largely due to the molecular structure of the diol. Neopentyl polyol esters, which include derivatives of 2,2-Diethyl-1,3-propanediol, are known for their high thermal stability because they lack a labile hydrogen atom on the β-carbon relative to the ester group. This structural feature inhibits the common thermal decomposition pathway of β-elimination. The thermal decomposition of polyol esters is a complex process, but it is generally accepted that the absence of β-hydrogens improves thermal stability nist.gov.

The properties of synthetic lubricating fluids derived from 2,2-Diethyl-1,3-propanediol are summarized in the table below.

| Property | Characteristic | Benefit |

| Thermal Stability | High | The absence of β-hydrogens minimizes thermal decomposition via β-elimination. |

| Oxidative Stability | Good | The saturated aliphatic structure is resistant to oxidation. |

| Viscosity Index | High | The viscosity of the lubricant changes less with temperature, ensuring stable performance over a wide temperature range. |

| Pour Point | Low | The branched structure can disrupt crystallization at low temperatures, improving cold-flow properties. |

| Biodegradability | Enhanced | Ester linkages are more susceptible to microbial degradation compared to hydrocarbon-based lubricants. |

Application in Coatings, Adhesives, and Sealants

In the formulation of coatings, adhesives, and sealants, 2,2-Diethyl-1,3-propanediol and its derivatives can be used in several ways. It can act as a reactive diluent, a building block for the binder resin, or a plasticizer.

As a building block, it is used in the synthesis of polyester and polyurethane resins that form the binder of the coating, adhesive, or sealant. As discussed previously, its structure imparts flexibility and durability to the final product. For example, polyurethane dispersions (PUDs) are widely used in coatings and adhesives for direct-to-metal applications due to their good tensile strength, wear resistance, and adhesion to various substrates pcimag.com. The choice of diol in the polyester or polyether polyol component of the PUD is critical to its final properties pcimag.com.

Esters of 2,2-dialkylated 1,3-propanediols can also be used as film-forming agents in coatings google.com. These esters help in the coalescence of polymer particles in a latex paint to form a continuous, hard film.

Advanced Materials with Specific Functional Properties

Utilization in Solid Polymer Electrolytes

Solid polymer electrolytes (SPEs) represent a critical class of materials in the advancement of solid-state electrochemical devices, including batteries and sensors. An SPE typically consists of a polymer matrix that dissolves a salt, creating a solid-state medium for ion conduction. For a polymer to be an effective host, it must contain polar groups with lone-pair electrons that can form dative bonds with cations from the salt. The polymer matrix is responsible for the solvation of these ions, and the flexibility of the polymer segments allows for ion transport.

Key requirements for a functional SPE include high ambient ionic conductivity (typically in the range of 10⁻⁴ to 10⁻² S cm⁻¹), a wide electrochemical stability window, and good mechanical and thermal stability. To enhance ionic conductivity, which is often limited in dry SPEs at room temperature, various strategies are employed. One common approach is the addition of plasticizers. Plasticizers are typically low molecular weight organic solvents with high dielectric constants, such as ethylene (B1197577) carbonate (EC) or propylene (B89431) carbonate (PC). They work by reducing the crystallinity of the polymer matrix and increasing the mobility of the polymer chains, which in turn facilitates greater ion dissociation from the salt and enhances the mobility of the charge carriers.

While various diols and polyols are utilized in polymer synthesis, the specific application of 2,2-Diethyl-1,3-propanediol within the formulation of solid polymer electrolytes is not extensively documented in the current scientific literature. Research in this area is predominantly focused on well-established polymer hosts like poly(ethylene oxide) (PEO), poly(vinylidene fluoride) (PVDF), and polycarbonates. Therefore, a detailed analysis of research findings regarding the direct use of 2,2-Diethyl-1,3-propanediol in SPEs cannot be provided at this time.

Exploration in Novel Refrigeration Technologies via Barocaloric Effects

A significant and promising application of 2,2-Diethyl-1,3-propanediol in advanced materials science lies in the field of solid-state refrigeration, specifically through the exploration of its barocaloric effects. The barocaloric effect (BCE) is a phenomenon observed in certain solids where a change in temperature is induced by the application or removal of hydrostatic pressure. This effect is a cornerstone of next-generation, environmentally friendly cooling technologies that seek to replace conventional vapor-compression refrigeration, which relies on harmful hydrofluorocarbon gases.

2,2-Diethyl-1,3-propanediol belongs to a class of materials known as plastic crystals. These are solids where the molecules are arranged on a regular crystal lattice but possess a high degree of orientational disorder, behaving somewhat like a liquid in terms of molecular rotation. This unique structural state is key to their remarkable barocaloric properties. The application of pressure to a plastic crystal can induce a phase transition from a disordered (high entropy) state to a more ordered (low entropy) state. This transition releases a significant amount of heat. When the pressure is released, the material reverts to its disordered state, absorbing heat from its surroundings and causing a cooling effect.

Research has demonstrated that plastic crystals can exhibit "colossal" barocaloric effects (CBCEs), with entropy changes far exceeding those of many other caloric materials. chemicalbook.comcambridge.org While much of the foundational research has focused on a closely related and structurally similar compound, neopentylglycol (NPG), the principles are applicable to other plastic crystals like 2,2-Diethyl-1,3-propanediol.

The key findings from studies on neopentylglycol, a representative plastic crystal, are highly illustrative:

Colossal Entropy Changes: NPG has been shown to produce giant isothermal entropy changes, with values reported around 389 joules per kilogram per kelvin (J kg⁻¹ K⁻¹) near room temperature. bohrium.com These values are comparable to those of commercial hydrofluorocarbon refrigerants, highlighting their potential for practical applications. researchgate.netarxiv.org

Mechanism: The massive thermal changes are attributed to the combination of extensive molecular orientational disorder, high compressibility, and highly anharmonic lattice dynamics characteristic of plastic crystals. bohrium.com The pressure-induced transition effectively "freezes" the rotational motion of the molecules, leading to a large change in entropy.

Reversibility: For a cooling device to be practical, the effect must be reversible over many cycles. Studies have shown that by applying sufficient pressure, the hysteresis associated with the phase transition can be overcome, allowing for a reversible barocaloric effect crucial for refrigeration cycles. cambridge.org

The potential of plastic crystals like 2,2-Diethyl-1,3-propanediol for solid-state cooling is immense. These materials are often inexpensive and readily available. cambridge.org The discovery of colossal barocaloric effects in this material class paves the way for the development of next-generation, efficient, and safe solid-state cooling technologies. bohrium.com

Data Tables

Table 1: Barocaloric Properties of Neopentylglycol (A Representative Plastic Crystal) | Property | Reported Value | Conditions | Source | | :--- | :--- | :--- | :--- | | Isothermal Entropy Change (|ΔS|) | ~389 J kg⁻¹ K⁻¹ | Near room temperature | bohrium.com | | Isothermal Entropy Change (|ΔS|) | ~383 J K⁻¹ kg⁻¹ | On heating | researchgate.net | | Isothermal Entropy Change (|ΔS|) | ~361 J K⁻¹ kg⁻¹ | On cooling | researchgate.net | | Reversible Entropy Change | Achievable with sufficient pressure | Overcomes hysteresis | cambridge.orgtandfonline.com |

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation / Synonym |

|---|---|

| 2,2-Diethyl-1,3-propanediol | - |

| Ethylene Carbonate | EC |

| Neopentylglycol | NPG, 2,2-dimethyl-1,3-propanediol |

| Poly(ethylene oxide) | PEO |

| Poly(vinylidene fluoride) | PVDF |

Pharmacological and Biomedical Research on 2,2 Diethyl 1,3 Propanediol

Central Nervous System Activity and Mechanistic Elucidation

2,2-Diethyl-1,3-propanediol, also known as Prenderol, is a simple alkyl diol that has been the subject of pharmacological research for its effects on the central nervous system (CNS). nih.gov Studies have identified its activity as a sedative, anticonvulsant, and muscle relaxant, placing it in a class of CNS depressant compounds with structurally similar agents like meprobamate. nih.govnih.gov

Early research into 2-substituted-1,3-propanediols identified 2,2-Diethyl-1,3-propanediol as possessing significant anticonvulsant and sedative properties. These findings established the compound as an active agent within the central nervous system. The core structure, a propanediol (B1597323) backbone with diethyl substitution at the second carbon, is crucial for these effects.

Table 1: Observed CNS Properties of 2,2-Diethyl-1,3-propanediol

| Property | Observation |

|---|---|

| Sedative | Exerts a calming or sleep-inducing effect. |

| Anticonvulsant | Demonstrates the ability to prevent or reduce the severity of seizures. nih.gov |

The muscle relaxant properties of 2,2-Diethyl-1,3-propanediol are attributed to its action as a central nervous system depressant. Its mechanism is believed to be similar to that of other centrally acting muscle relaxants which decrease muscle tone by affecting skeletal muscle function at the level of the CNS. wikipedia.org Compounds in this class, such as the related meprobamate, are considered interneuronal blocking agents. nih.gov This suggests that 2,2-Diethyl-1,3-propanediol likely exerts its muscle relaxant effects by interrupting nerve signal transmission in polysynaptic pathways within the spinal cord and other areas of the brain, rather than acting directly on the muscles or the neuromuscular end plate. wikipedia.orgepa.gov

Specific investigations into the site of action of 2,2-Diethyl-1,3-propanediol within the central nervous system have sought to pinpoint the neural structures it affects. A key study by Funderburk and Unna in 1953 focused on identifying this site of action. nih.gov Their research aimed to distinguish the compound's effects from those of other agents like mephenesin, contributing to the understanding of how these simple diols modulate neural activity to produce effects such as muscle relaxation and sedation. nih.gov The primary action is on the central nervous system, specifically involving the blocking of interneurons. nih.govnih.gov

Structure-Activity Relationship Studies with Homologues and Analogues

The pharmacological activity of 2,2-Diethyl-1,3-propanediol is closely linked to its chemical structure. Studies comparing it with its homologues and analogues, such as 2-Methyl-2-propyl-1,3-propanediol, reveal important structure-activity relationships (SAR). wikipedia.org Both compounds are C7H16O2 isomers and exhibit sedative, anticonvulsant, and muscle relaxant effects, indicating that the 2,2-disubstituted-1,3-propanediol scaffold is a key pharmacophore for these CNS activities. wikipedia.org

The nature of the alkyl groups at the C2 position significantly influences the compound's potency and properties. The presence of two alkyl groups is a common feature among related muscle-relaxing compounds. wikipedia.org For instance, 2-Methyl-2-propyl-1,3-propanediol serves as a synthetic precursor and is an active metabolite of several tranquilizers, including meprobamate and carisoprodol. wikipedia.org This highlights the importance of the specific alkyl substitutions on the propanediol backbone for interaction with biological targets in the CNS.

Table 2: Comparison of 2,2-Diethyl-1,3-propanediol and a Key Analogue

| Compound | Structure | Key Substituents at C2 | Observed CNS Activities |

|---|---|---|---|

| 2,2-Diethyl-1,3-propanediol | HOCH₂C(CH₂CH₃)₂CH₂OH | Two Ethyl Groups | Sedative, Anticonvulsant, Muscle Relaxant nih.gov |

| 2-Methyl-2-propyl-1,3-propanediol | HOCH₂C(CH₃)(CH₂CH₂CH₃)CH₂OH | One Methyl Group, One Propyl Group | Sedative, Anticonvulsant, Muscle Relaxant wikipedia.org |

Role in Pharmaceutical Synthesis and Drug Delivery Systems

Beyond its direct pharmacological effects, 2,2-Diethyl-1,3-propanediol serves as a useful chemical building block in organic and pharmaceutical synthesis. biosynth.com Its diol functionality allows it to be used as an intermediate in the creation of more complex molecules. biosynth.com For example, propanediols are foundational structures for tranquilizing drugs like meprobamate, which is a dicarbamate derivative of 2-Methyl-2-propyl-1,3-propanediol. nih.govwikipedia.org The synthesis of such derivatives involves the modification of the hydroxyl groups of the parent diol.

In the context of drug delivery, the physicochemical properties of propanediol derivatives are of interest. While not extensively developed into formal drug delivery systems, 2,2-Diethyl-1,3-propanediol can be used in pharmaceutical formulations to enhance the solubility of drugs that are poorly soluble, which can improve their absorption and bioavailability. guidechem.com Its utility as a solvent and its miscibility with various substances are key properties for such applications. guidechem.com

Table 3: Applications in Chemical and Pharmaceutical Fields

| Application Area | Role of 2,2-Diethyl-1,3-propanediol |

|---|---|

| Pharmaceutical Synthesis | Serves as an intermediate or precursor for other compounds. biosynth.com |

| Research Chemical | Used as a reference compound in pharmacological and biochemical research. |

| Formulation Excipient | Can act as a solvent to improve the solubility and bioavailability of active pharmaceutical ingredients. guidechem.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,2-Diethyl-1,3-propanediol |

| Carisoprodol |

| Mephenesin |

| Meprobamate |

Computational and Theoretical Studies of 2,2 Diethyl 1,3 Propanediol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for investigating the electronic properties of molecules, providing insights into their structure, stability, and reactivity. These methods, which include ab initio and density functional theory (DFT) approaches, solve the Schrödinger equation (or a simplified form of it) for a given molecule to determine its electronic wavefunction and energy.

Analysis of Molecular Orbitals and Charge Distribution

A key output of quantum chemical calculations is the description of a molecule's molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations can determine the distribution of electron density within the molecule, revealing the partial charges on each atom. This charge distribution is crucial for understanding a molecule's polarity, its interaction with other molecules, and the nature of its chemical bonds.

For a molecule like 2,2-diethyl-1,3-propanediol, quantum chemical calculations would typically reveal a concentration of negative charge around the highly electronegative oxygen atoms of the hydroxyl groups, with corresponding positive partial charges on the hydrogen and adjacent carbon atoms. The ethyl groups would exhibit a more nonpolar character.

Table 1: Hypothetical Results of a Quantum Chemical Calculation for 2,2-Diethyl-1,3-Propanediol

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest energy electrons available for reaction. |

| LUMO Energy | +2.1 eV | Energy of the lowest energy empty orbital, indicating where electrons would be accepted. |

| HOMO-LUMO Gap | 9.6 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule, arising from asymmetrical charge distribution. |

Note: The values in this table are hypothetical and serve for illustrative purposes only, as specific computational studies on 2,2-diethyl-1,3-propanediol are not publicly available.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also powerful tools for predicting various spectroscopic properties of a molecule, which can then be compared with experimental spectra to confirm its structure and understand its vibrational and electronic behavior.

For instance, calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to particular stretching, bending, or torsional motions of the atoms. For 2,2-diethyl-1,3-propanediol, this would allow for the assignment of characteristic O-H and C-O stretching frequencies, as well as the various C-H and C-C vibrational modes of the ethyl and propanediol (B1597323) backbone.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. These predictions are highly valuable for interpreting experimental NMR spectra and can aid in the structural elucidation of complex molecules. The calculated chemical shifts for the different carbon and hydrogen atoms in 2,2-diethyl-1,3-propanediol would depend on their local electronic environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and other dynamic properties of a substance.

Conformational Analysis and Intermolecular Interactions

Due to the presence of several single bonds, 2,2-diethyl-1,3-propanediol is a flexible molecule that can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies and populations.

MD simulations can be used to explore the conformational landscape of 2,2-diethyl-1,3-propanediol. By simulating the molecule's motion, researchers can identify the most frequently adopted conformations and the transitions between them. These simulations would also reveal the nature and strength of intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules in the liquid or solid state.

A study on the related molecule, 1,3-propanediol (B51772), in an aqueous environment using molecular dynamics revealed the presence of numerous conformers and provided insights into their lifetimes and the influence of intermolecular hydrogen bonding with water molecules. A similar study on 2,2-diethyl-1,3-propanediol would be expected to elucidate the role of the bulkier ethyl groups on its conformational preferences and intermolecular interactions.

Simulation of Reaction Mechanisms and Transition States

While less common for a relatively stable diol like 2,2-diethyl-1,3-propanediol, MD simulations can also be employed to study the mechanisms of chemical reactions. By simulating the trajectory of reacting molecules, it is possible to observe the formation and breaking of chemical bonds and to identify the transition states—the high-energy structures that connect reactants and products.

For example, the dehydration or oxidation of 2,2-diethyl-1,3-propanediol could be studied using specialized MD techniques, such as ab initio molecular dynamics, which combines molecular dynamics with quantum chemical calculations to provide a more accurate description of the electronic changes during a reaction. These simulations would help in understanding the reaction pathways and the factors that influence the reaction rate.

Thermodynamic Modeling and Prediction of Phase Behavior

Thermodynamic modeling uses computational methods to predict the thermodynamic properties and phase behavior of substances. This can be particularly useful for understanding and optimizing industrial processes involving the compound.

While experimental data for some thermodynamic properties of 2,2-diethyl-1,3-propanediol, such as its enthalpy of fusion and vaporization, are available, predictive models can be used to estimate other properties or to understand its behavior under different conditions of temperature and pressure.

For instance, equations of state, combined with molecular simulation data, can be used to predict the vapor-liquid equilibrium of 2,2-diethyl-1,3-propanediol and its mixtures with other substances. This information is crucial for the design of separation processes like distillation. Furthermore, thermodynamic models can be used to predict the solid-liquid equilibrium, which is important for crystallization processes.

Table 2: Experimentally Determined and Potentially Modeled Thermodynamic Properties of 2,2-Diethyl-1,3-Propanediol

| Property | Experimental/Modeled Value | Relevance |

| Enthalpy of Fusion | Data available | Energy required to melt the solid. |

| Enthalpy of Vaporization | Data available | Energy required to vaporize the liquid. |

| Vapor Pressure | Can be modeled | Important for distillation and understanding volatility. |

| Solubility in different solvents | Can be modeled | Crucial for applications in formulations and as a solvent. |

Note: This table includes both experimentally available data and properties that could be predicted using thermodynamic modeling.

Advanced Analytical and Spectroscopic Characterization in 2,2 Diethyl 1,3 Propanediol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,2-diethyl-1,3-propanediol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton NMR (¹H NMR) for Structural Assignments

Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons, their electronic environments, and their proximity to other protons in the 2,2-diethyl-1,3-propanediol molecule. The symmetrical nature of the compound simplifies its ¹H NMR spectrum.

The key expected signals in the ¹H NMR spectrum of 2,2-diethyl-1,3-propanediol, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are:

A triplet corresponding to the methyl (CH₃) protons of the two ethyl groups.

A quartet corresponding to the methylene (B1212753) (CH₂) protons of the two ethyl groups.

A singlet for the methylene (CH₂) protons of the two hydroxymethyl groups.

A broad singlet for the hydroxyl (OH) protons, the chemical shift of which can be concentration and temperature dependent.

The integration of these signals would correspond to a proton ratio consistent with the molecule's structure. For instance, the ratio of the methyl protons to the ethyl methylene protons to the hydroxymethyl protons would be 6:4:4. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for 2,2-Diethyl-1,3-propanediol

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~0.8-1.0 | Triplet (t) | 6H |

| -CH₂- (ethyl) | ~1.3-1.5 | Quartet (q) | 4H |

| -CH₂OH | ~3.4-3.6 | Singlet (s) | 4H |

| -OH | Variable | Broad Singlet (br s) | 2H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For 2,2-diethyl-1,3-propanediol, the spectrum reveals the carbon skeleton. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed.

The expected signals in the ¹³C NMR spectrum are:

A signal for the methyl (CH₃) carbons of the ethyl groups.

A signal for the methylene (CH₂) carbons of the ethyl groups.

A signal for the central quaternary carbon atom.

A signal for the hydroxymethyl (CH₂OH) carbons.

Table 2: Predicted ¹³C NMR Spectral Data for 2,2-Diethyl-1,3-propanediol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~7-10 |

| -C H₂- (ethyl) | ~22-25 |

| Quaternary C | ~40-45 |

| -C H₂OH | ~65-70 |

Two-Dimensional NMR Techniques for Complex Structures

For more complex molecules or to confirm assignments, two-dimensional (2D) NMR techniques are employed. wikipedia.org Although 2,2-diethyl-1,3-propanediol has a relatively simple structure, techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be used for definitive structural proof. harvard.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the triplet of the methyl protons and the quartet of the methylene protons within the ethyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the proton signal around 3.4-3.6 ppm would show a correlation to the carbon signal around 65-70 ppm, confirming the -CH₂OH group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected.

For 2,2-diethyl-1,3-propanediol (C₇H₁₆O₂), the molecular weight is approximately 132.20 g/mol . nist.gov The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 132. The fragmentation pattern is characteristic of alcohols and can provide further structural information. Common fragmentation pathways for alcohols include the loss of water (H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Key expected fragments in the EI-MS of 2,2-diethyl-1,3-propanediol include:

m/z 101: Resulting from the loss of a hydroxymethyl radical (•CH₂OH).

m/z 73: A common fragment for compounds containing a C(C₂H₅)₂ group.

m/z 57: Corresponding to a butyl fragment.

The NIST Chemistry WebBook provides reference mass spectra for 2,2-diethyl-1,3-propanediol, which can be used for identification purposes. nist.govnist.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 2,2-diethyl-1,3-propanediol is characterized by specific absorption bands that confirm the presence of hydroxyl and alkyl groups. nist.gov

Table 3: Characteristic IR Absorption Bands for 2,2-Diethyl-1,3-propanediol

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H stretching | Hydroxyl (-OH) |

| ~2960-2870 | C-H stretching | Alkyl (C-H) |

| ~1460 | C-H bending | Methylene (-CH₂-) |

| ~1380 | C-H bending | Methyl (-CH₃) |

| ~1040 | C-O stretching | Primary Alcohol (C-OH) |

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While no specific Raman spectra for 2,2-diethyl-1,3-propanediol are readily available in the search results, the expected spectrum would show strong C-H and C-C stretching and bending modes, characteristic of the alkyl backbone. The O-H stretching band is typically weak in Raman spectra. The analysis of related diols suggests that conformational differences can be studied using this technique. researchgate.netirb.hr

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are essential for the separation of 2,2-diethyl-1,3-propanediol from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): Gas chromatography is a common method for analyzing volatile compounds like 2,2-diethyl-1,3-propanediol. A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The purity of the compound can be determined by the presence of a single major peak in the chromatogram. Polar capillary columns, such as those with a polyethylene (B3416737) glycol (e.g., DB-WAX) stationary phase, are often suitable for the analysis of alcohols. oiv.int

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph with a mass spectrometer provides a powerful tool for both separation and identification. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of 2,2-diethyl-1,3-propanediol and the characterization of any impurities present. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The application of Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. However, 2,2-Diethyl-1,3-propanediol is an achiral molecule. Its structure possesses a plane of symmetry, and therefore, it does not exist as enantiomers. As a result, the analysis of "enantiomeric purity" using chiral HPLC is not applicable to this compound. Standard HPLC methods, however, can be employed to determine the chemical purity of 2,2-Diethyl-1,3-propanediol by separating it from precursors, by-products, or other impurities.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For 2,2-Diethyl-1,3-propanediol, GC is the method of choice for assessing purity, quantifying the compound in various matrices, and identifying volatile impurities that may be present from the manufacturing process, such as residual solvents or unreacted starting materials.

The analysis is typically performed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of a polar capillary column is often preferred for the analysis of diols due to the polar nature of the hydroxyl groups. A modified polyethylene glycol phase, for instance, can provide good separation for these types of analytes.

Detailed Research Findings: In a typical GC analysis, a sample of 2,2-Diethyl-1,3-propanediol is vaporized in a heated injector and carried by an inert gas, such as helium, through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. The detector response, particularly the peak area, is proportional to the amount of the compound, allowing for precise quantification. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing structural information about the main compound and any co-eluting impurities.

Table 1: Illustrative GC-FID Parameters for Purity Analysis of 2,2-Diethyl-1,3-propanediol

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Polar Capillary Column (e.g., SPB-1000, HP-INNOWax) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen, constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 240 °C |

| Oven Temperature Program | Initial 40 °C, ramp at 6 °C/min to 250 °C, hold for 5 min |

| Detector Temperature | 250 °C |

| Injection Mode | Split/Splitless |

X-ray Diffraction Studies for Absolute Configuration and Crystalline Structure

For 2,2-Diethyl-1,3-propanediol, which is a solid at room temperature, single-crystal X-ray diffraction studies have been performed to elucidate its crystalline structure. These studies confirm the molecular connectivity and provide detailed insight into its solid-state conformation.

Detailed Research Findings: Crystallographic analysis of 2,2-Diethyl-1,3-propanediol has shown that it crystallizes in the monoclinic system with the space group P21/c. soton.ac.ukwikipedia.org This specific space group indicates that the crystal is centrosymmetric, which is consistent with the achiral nature of the molecule. The concept of "absolute configuration," which distinguishes between enantiomers (e.g., R versus S configuration), is only applicable to chiral compounds crystallizing in non-centrosymmetric space groups. Therefore, for 2,2-Diethyl-1,3-propanediol, X-ray diffraction is used to determine its precise molecular structure and crystal packing rather than its absolute configuration. soton.ac.uk

The data collected from these studies include the unit cell dimensions, which define the size and shape of the repeating unit in the crystal, and the atomic coordinates for each atom in the molecule. soton.ac.uk

Table 2: Crystallographic Data for 2,2-Diethyl-1,3-propanediol

| Parameter | Value soton.ac.uk |

|---|---|

| Chemical Formula | C₇H₁₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Cell Length a | 12.1273(3) Å |

| Cell Length b | 11.4724(4) Å |

| Cell Length c | 11.5592(4) Å |

| Cell Angle α | 90.00° |

| Cell Angle β | 90.735(2)° |

| Cell Angle γ | 90.00° |

| Data Collection Temperature | 120(2) K |

| R Factor (Observed) | 0.0964 |

Environmental Fate and Ecotoxicological Investigations of 2,2 Diethyl 1,3 Propanediol

Biodegradation Pathways and Environmental Persistence

The environmental persistence of 2,2-Diethyl-1,3-propanediol is not well-documented. Persistence is a measure of the time a chemical remains in a particular environment before being broken down. Without specific studies, its persistence in soil, water, and sediment remains uncharacterized.

Environmental Transport and Mobility Assessments

The potential for 2,2-Diethyl-1,3-propanediol to move through different environmental compartments, such as soil and water, has not been the subject of extensive research. Key parameters that govern environmental mobility, including the soil organic carbon-water partitioning coefficient (Koc), have not been experimentally determined for this compound.

Generally, the water solubility and vapor pressure of a chemical are key indicators of its mobility. Chemicals with high water solubility tend to be more mobile in aquatic systems and soil, while those with low vapor pressure are less likely to volatilize into the atmosphere. While the physical and chemical properties of 2,2-Diethyl-1,3-propanediol are known, specific transport and mobility studies are necessary for a comprehensive assessment.

Ecotoxicological Profiling and Risk Assessment

A comprehensive ecotoxicological profile for 2,2-Diethyl-1,3-propanediol, including toxicity data for a range of aquatic and terrestrial organisms, is not currently available in the public domain. Such a profile would typically include acute and chronic toxicity data for species representing different trophic levels, such as algae, invertebrates (e.g., daphnids), and fish.

The following table is intended to present key ecotoxicological data; however, due to the lack of specific experimental results for 2,2-Diethyl-1,3-propanediol, it remains unpopulated.

Ecotoxicity of 2,2-Diethyl-1,3-propanediol

| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Fish (e.g., Pimephales promelas) | LC50 | 96 h | Data Not Available | |

| Invertebrate (e.g., Daphnia magna) | EC50 | 48 h | Data Not Available | |

| Algae (e.g., Pseudokirchneriella subcapitata) | EC50 | 72 h | Data Not Available |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population.

Without this foundational ecotoxicological data, a formal environmental risk assessment for 2,2-Diethyl-1,3-propanediol cannot be conducted. Such an assessment would compare the potential environmental concentrations of the substance with the concentrations known to cause adverse effects in various organisms.

Q & A

Q. What are the established synthesis methods for 2,2-diethyl-1,3-propanediol, and how do reaction conditions influence yield?

2,2-Diethyl-1,3-propanediol can be synthesized via two primary routes:

- Transesterification : Ethyl ether and propanol react under acidic conditions.

- Direct alkylation : Propylene glycol reacts with ethyl chloroacetate under alkaline conditions .

Key factors affecting yield include catalyst selection (acidic vs. alkaline), temperature control (reflux conditions for transesterification), and stoichiometric ratios. Optimization requires monitoring reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Q. What are the critical physico-chemical properties of 2,2-diethyl-1,3-propanediol, and how are they characterized?

Key properties include:

- Melting point : 59–61°C (lit.)

- Boiling point : 160°C at 50 mmHg

- Density : 0.950 g/cm³

- pKa : 14.52 (predicted) .

Characterization methods: - Melting/boiling points : Differential scanning calorimetry (DSC) or capillary tube methods.

- Refractive index : Determined via refractometry (reported as 1.4574) .

- Vapor pressure : Measured using manometric techniques (0.00657 mmHg at 25°C) .

Q. What safety protocols are essential when handling 2,2-diethyl-1,3-propanediol in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Emergency measures : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water immediately .

- Storage : Keep in sealed containers away from strong oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield in 2,2-diethyl-1,3-propanediol synthesis?

- Catalyst screening : Compare acidic (e.g., H₂SO₄) vs. alkaline (e.g., NaOH) catalysts for efficiency and side-product formation.

- Temperature control : Higher temperatures (e.g., reflux) may accelerate transesterification but risk decomposition.

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) can improve reaction homogeneity .

- In-line monitoring : Use GC-MS or FTIR to track intermediate formation and adjust conditions dynamically.

Q. How can concentration-dependent cytotoxicity of 2,2-diethyl-1,3-propanediol be mitigated in biological studies?

Evidence shows that 0.55 M solutions cause tissue necrosis in plant models . To mitigate cytotoxicity: